molecular formula C7H4F2O3 B3034675 4,5-Difluoro-2-hydroxybenzoic acid CAS No. 205533-31-9

4,5-Difluoro-2-hydroxybenzoic acid

Cat. No.: B3034675
CAS No.: 205533-31-9
M. Wt: 174.1 g/mol
InChI Key: LQPQOESULBOBBB-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-hydroxybenzoic acid is a fluorinated derivative of salicylic acid It is characterized by the presence of two fluorine atoms at the 4 and 5 positions and a hydroxyl group at the 2 position on the benzene ring

Scientific Research Applications

4,5-Difluoro-2-hydroxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Difluoro-2-hydroxybenzoic acid is not specified in the sources I found. It’s important to note that the mechanism of action would depend on the specific context in which this compound is used, such as in a chemical reaction or biological system .

Safety and Hazards

This compound is associated with several hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety precautions include avoiding breathing dust, mist, spray, and contact with skin and eyes . It should be handled in a well-ventilated area and personal protective equipment should be worn .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-2-hydroxybenzoic acid typically involves the fluorination of salicylic acid derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps like halogenation, hydrolysis, and purification to achieve the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4,5-Difluoro-2-hydroxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2,3-Difluoro-4-hydroxybenzoic acid
  • 3,4-Difluoro-5-hydroxybenzoic acid
  • 2,4-Difluoro-5-hydroxybenzoic acid

Comparison: 4,5-Difluoro-2-hydroxybenzoic acid is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research .

Properties

IUPAC Name

4,5-difluoro-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPQOESULBOBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001297593
Record name 4,5-Difluoro-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001297593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205533-31-9
Record name 4,5-Difluoro-2-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205533-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Difluoro-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001297593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.76 g (0.01 mole) of 2,4,5-trifluorobenzoic acid, 1.62 g (0.04 mole) of powdery 99% sodium hydroxide and 20 ml of 1,3-dimethyl-2-imidazolidinone were fed into a 100-ml four-necked flask provided with a thermometer, a stirrer and a reflux condenser. The mixture was stirred at 130° C. for 3 hours to give rise to a reaction. Then, the same post-treatment as in Example 1 was conducted to obtain 0.50 g of 4,5-difluorosalicylic acid. The isolated yield was 28.7% relative to the 2,4,5-trifluorobenzoic acid used.
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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